molecular formula C11H8N4O6S B1379917 (2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate CAS No. 1427502-22-4

(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate

Cat. No.: B1379917
CAS No.: 1427502-22-4
M. Wt: 324.27 g/mol
InChI Key: OTELZSYARCVFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate is a chemical compound with the molecular formula C11H8N4O6S and a molecular weight of 324.27 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and bioconjugation techniques.

Mechanism of Action

Target of Action

It is known to be a reactant for the synthesis of anti-inflammatory agents . This suggests that it may interact with proteins or enzymes involved in inflammation pathways.

Mode of Action

It is used in azide amidation reactions and chemoselective sodium borohydride reduction of azides in water . This indicates that it may interact with its targets through these chemical reactions.

Biochemical Pathways

Given its role in the synthesis of anti-inflammatory agents , it may influence pathways related to inflammation.

Result of Action

Given its use in the synthesis of anti-inflammatory agents , it may contribute to the reduction of inflammation at the molecular and cellular levels.

Action Environment

It is recommended to be stored at a temperature of -20°c , suggesting that temperature could be an important environmental factor for its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate typically involves the reaction of 4-sulfamoylbenzoic acid with azidating agents under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the azido group. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acid derivatives.

    Reduction Reactions: Products include amine derivatives.

    Cycloaddition Reactions: Products include triazole derivatives.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate is unique due to its combination of the azido group with the ester functionality, making it highly reactive and versatile for various applications in organic synthesis and bioconjugation .

Biological Activity

(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate is a compound of significant interest in the field of medicinal chemistry and biochemistry. With the molecular formula C11H8N4O6S and a molecular weight of 324.27 g/mol, this compound is recognized for its potential applications in drug synthesis and bioconjugation techniques. This article reviews its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC11H8N4O6S
Molecular Weight324.27 g/mol
CAS Number1427502-22-4
IUPAC NameThis compound

The compound is primarily utilized as a reactant in the synthesis of anti-inflammatory agents. Its azido group enables it to participate in various chemical reactions, including:

  • Azide Amidation Reactions : This involves the formation of amides from azides and amines.
  • Chemoselective Reductions : The azido group can be selectively reduced to an amine using sodium borohydride in aqueous conditions.

These reactions highlight its versatility in organic synthesis and potential therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects through its derivatives. The synthesis of compounds derived from this precursor has shown promise in modulating inflammatory pathways, potentially offering new avenues for treatment in inflammatory diseases.

Applications in Drug Delivery

The compound's ability to form stable conjugates with biomolecules makes it a candidate for drug delivery systems. Its azido functionality allows for selective labeling and targeting of drugs to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

Case Studies

  • Synthesis of Anti-inflammatory Agents : A study demonstrated the use of this compound in synthesizing novel anti-inflammatory compounds. These compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, showing significant promise as therapeutic agents.
  • Bioconjugation Techniques : In another study, researchers employed this compound to label proteins with azide groups for subsequent functionalization. This method improved the specificity and efficiency of drug targeting in cellular models.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
4-CarboxybenzenesulfonazideContains a carboxyl groupLess reactive compared to azido derivatives
4-Acetamidobenzenesulfonyl azideAcetamido group instead of esterUsed primarily in peptide synthesis
p-Toluenesulfonyl azideToluene group presentHigher stability but lower reactivity

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O6S/c12-13-14-22(19,20)8-3-1-7(2-4-8)11(18)21-15-9(16)5-6-10(15)17/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTELZSYARCVFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170498
Record name Benzoic acid, 4-(azidosulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427502-22-4
Record name Benzoic acid, 4-(azidosulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427502-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(azidosulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate
Reactant of Route 2
Reactant of Route 2
(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate
Reactant of Route 3
Reactant of Route 3
(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate
Reactant of Route 4
Reactant of Route 4
(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate
Reactant of Route 5
(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate
Reactant of Route 6
Reactant of Route 6
(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.